
5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- is an organic compound with the molecular formula C11H12O. It is also known by other names such as 1-Benzosuberone and 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one . This compound is characterized by a seven-membered ring fused to a benzene ring, with a ketone functional group at the fifth position. It is a colorless to light orange or yellow liquid with a distinct aromatic odor .
Preparation Methods
The synthesis of 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- can be achieved through various methods. One common synthetic route involves the oxidation of phenol derivatives. For instance, the reaction between acetylacetone and phenol, followed by oxidation, can yield this compound . Industrial production methods often involve the use of large-scale oxidation reactions with appropriate catalysts to ensure high yield and purity .
Chemical Reactions Analysis
5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution . These interactions can modulate biological pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar compounds to 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- include:
1-Benzosuberone: Shares a similar structure but may have different substituents.
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: Another closely related compound with slight variations in the ring structure.
The uniqueness of 5H-Benzocyclohepten-5-one,6,7,8,9-tetrahydro-9-phenyl- lies in its specific functional groups and their positions, which confer distinct chemical and biological properties .
Properties
CAS No. |
22619-68-7 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
9-phenyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C17H16O/c18-17-12-6-11-14(13-7-2-1-3-8-13)15-9-4-5-10-16(15)17/h1-5,7-10,14H,6,11-12H2 |
InChI Key |
RMVRNGHNHSPNJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C(=O)C1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


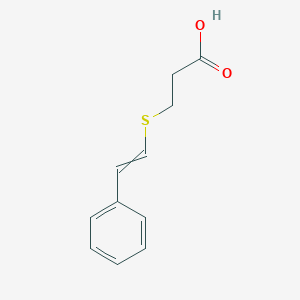
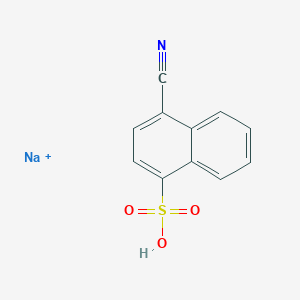
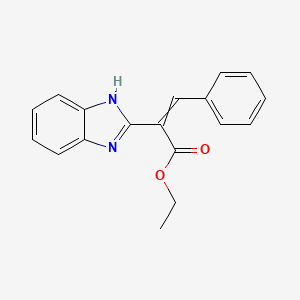
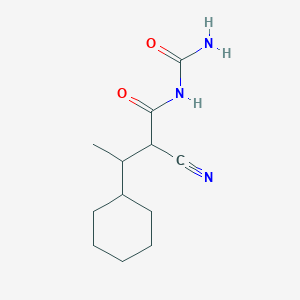
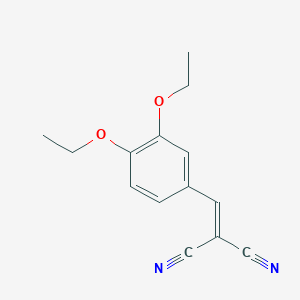
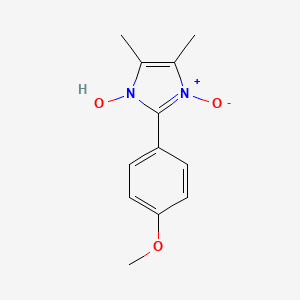
![n-[(4-Fluorophenoxy)acetyl]leucine](/img/structure/B14001124.png)
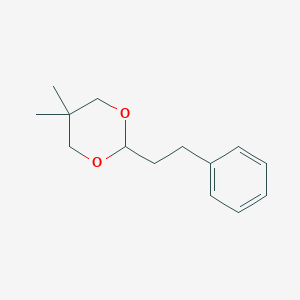
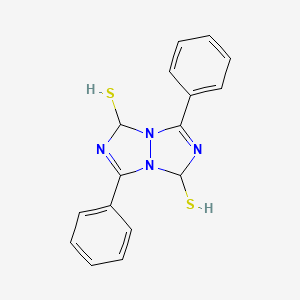
![2-(4,6-Diamino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B14001143.png)
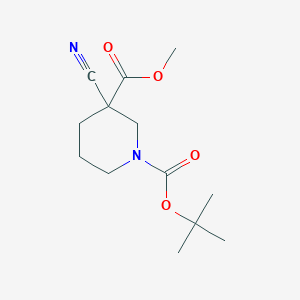
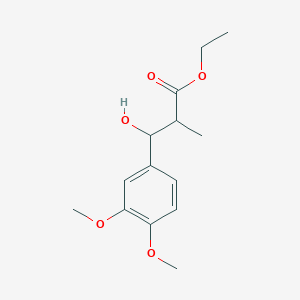
![3-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-1-phenylpropan-1-one;hydrochloride](/img/structure/B14001165.png)

